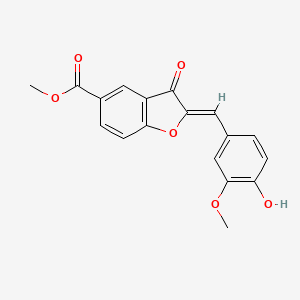

![molecular formula C7H4FN3O2 B2463833 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1785397-30-9](/img/structure/B2463833.png)

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, also known as FTCP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyridine and triazole, which are well-known scaffolds in drug discovery.

Scientific Research Applications

Synthesis and Biological Assessment

The compound has been utilized in the synthesis of novel derivatives with potential biological properties. For instance, acetamides bearing an 1,2,4-oxadiazole cycle in positions 6, 7, and 8 were synthesized using this compound, and their pharmacological activities were assessed (Karpina et al., 2019).

Antimycobacterial Agents

Derivatives of this compound have been designed and synthesized as fluoroquinolone analogues, exhibiting significant antimycobacterial activity against Mycobacterium tuberculosis (Abdel-Rahman et al., 2009).

Anticancer Activity

1,2,4-triazolo[4,3-a]-quinoline derivatives, synthesized from this compound, have shown potential anticancer activity. These derivatives were evaluated for their cytotoxic effects against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Herbicidal Activity

Some derivatives of this compound have demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential utility in agriculture (Moran, 2003).

Antihypertensive Activity

Synthesized derivatives from this compound are expected to have antihypertensive activity, expanding its potential application in the treatment of cardiovascular diseases (Kumar & Mashelkar, 2008).

Tubulin Inhibition Mechanism in Cancer Treatment

Certain triazolopyrimidines synthesized from this compound have a unique mechanism of inhibiting tubulin polymerization, demonstrating significant potential as anticancer agents. This mechanism is distinct from that of other known tubulin inhibitors (Zhang et al., 2007).

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .

Mode of Action

Triazole compounds, which share a similar structure, are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities . They can interfere with multiple drug targets, potentially making them effective in overcoming drug resistance .

Biochemical Pathways

Compounds that inhibit c-met/vegfr-2 kinases, like some [1,2,4]triazolo[4,3-a]pyrazine derivatives, can affect various cellular processes, including cell growth and apoptosis .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . For instance, certain [1,2,4]triazolo[4,3-a]pyrazine derivatives can inhibit the growth of cells in a dose-dependent manner and induce apoptosis .

properties

IUPAC Name |

5-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWZZOVNGUBYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C(=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2463752.png)

![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2463754.png)

![3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid](/img/structure/B2463755.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2463756.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463761.png)

![Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2463769.png)

![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2463773.png)